molecular formula C10H13BrN2O B1474915 2-((3-Aminoazetidin-1-yl)methyl)-4-bromophenol CAS No. 1700488-35-2

2-((3-Aminoazetidin-1-yl)methyl)-4-bromophenol

Cat. No. B1474915
CAS RN: 1700488-35-2
M. Wt: 257.13 g/mol
InChI Key: MLJJUZIDIFUFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-Aminoazetidin-1-yl)methyl)-4-bromophenol, more commonly referred to as 2-AAPB, is an organic molecule that has been used for a variety of scientific research applications. It is a derivative of phenol and is typically used in its brominated form. 2-AAPB is a useful organic compound due to its ability to form strong covalent bonds and its stability in a variety of conditions. This stability makes it an ideal choice for use in laboratory experiments.

Scientific Research Applications

Environmental Impact and Toxicology of Bromophenols

Bromophenols, including compounds like 2,4,6-tribromophenol, are significant due to their environmental presence and potential toxicological effects. Koch and Sures (2018) review the concentrations of 2,4,6-tribromophenol in various environments and its toxicokinetics and toxicodynamics. This compound is a byproduct of the synthesis of brominated flame retardants and is found ubiquitously due to multiple sources. Its environmental impact and toxicological profile suggest the importance of understanding such compounds for environmental monitoring and protection efforts (Koch & Sures, 2018).

Pharmacological Activities of Related Compounds

The pharmacological review of chlorogenic acid by Naveed et al. (2018) highlights the broad spectrum of biological and therapeutic roles of phenolic compounds, including antioxidant, antibacterial, and anti-inflammatory activities. Though not directly related to 2-((3-Aminoazetidin-1-yl)methyl)-4-bromophenol, this review underscores the potential of phenolic compounds in treating various disorders, suggesting a possible area of research for related bromophenols in pharmacology (Naveed et al., 2018).

Synthetic Applications and Methodologies

The synthesis and application of related bromophenols and their derivatives in medicinal chemistry are of considerable interest. The work on synthetic procedures to access 2-guanidinobenzazoles by Rosales-Hernández et al. (2022) and practical synthesis methods for compounds like 2-fluoro-4-bromobiphenyl by Qiu et al. (2009) illustrate the ongoing development of methodologies for creating compounds with potential therapeutic and industrial applications. These studies highlight the relevance of innovative synthetic approaches in creating novel compounds for various scientific and pharmaceutical applications (Rosales-Hernández et al., 2022); (Qiu et al., 2009).

properties

IUPAC Name

2-[(3-aminoazetidin-1-yl)methyl]-4-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-8-1-2-10(14)7(3-8)4-13-5-9(12)6-13/h1-3,9,14H,4-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJJUZIDIFUFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=CC(=C2)Br)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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